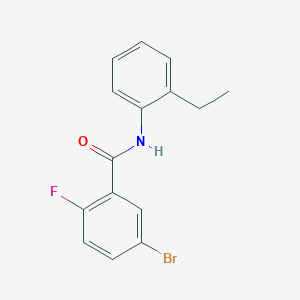
5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C14H12BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the amide bond between the benzoyl group and the ethylphenylamine.
These reactions are usually carried out under controlled conditions, using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the amide group to an amine.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and fluorinated benzoic acids, while reduction may produce corresponding amines.
Scientific Research Applications
5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-ethylphenyl)nicotinamide
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these functional groups.
Properties
CAS No. |
853317-26-7 |
|---|---|
Molecular Formula |
C15H13BrFNO |
Molecular Weight |
322.17 g/mol |
IUPAC Name |
5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H13BrFNO/c1-2-10-5-3-4-6-14(10)18-15(19)12-9-11(16)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
CGWPBLDZBAOEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















